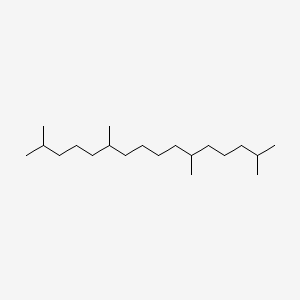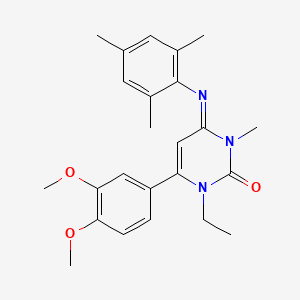
ISOBORNYL THIOCYANOACETATE
Descripción general
Descripción
El tiocianoacetato de isobornilo es un compuesto químico con la fórmula molecular C₁₃H₁₉NO₂S y un peso molecular de 253,36 g/mol . Es conocido por su uso como insecticida y fungicida, aunque ahora se considera obsoleto . El compuesto también se conoce por varios otros nombres, incluidos bornato, tanito y tiocianoacetato de terpinilo .
Métodos De Preparación
La preparación del tiocianoacetato de isobornilo implica la reacción del canfeno con ácido cloroacético. En una síntesis típica, 200 g de canfeno y 150 g de ácido cloroacético se calientan durante 16 horas a 125 °C. El producto resultante se enfría luego a temperatura ambiente y se lava con agua . Este método produce un producto de grado técnico que contiene 82% o más de tiocianoacetato de isobornilo, junto con otros terpenos y derivados .
Análisis De Reacciones Químicas
El tiocianoacetato de isobornilo sufre varias reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del tiocianoacetato de isobornilo puede conducir a la formación de los sulfoxidos o sulfonas correspondientes .
Aplicaciones Científicas De Investigación
El tiocianoacetato de isobornilo se ha utilizado en la investigación científica principalmente como insecticida y fungicida. Se ha probado su eficacia en el control de diversas plagas, incluidas las moscas, en las casas de ganado y en situaciones domésticas . Además, se ha utilizado en estudios que investigan su potencial para la recolección de peces vivos . A pesar de su obsolescencia, sigue siendo un compuesto de interés en el estudio de los insecticidas de contacto y los fungicidas.
Mecanismo De Acción
El mecanismo de acción del tiocianoacetato de isobornilo implica su descomposición en iones cianuro, tanto in vivo como in vitro. Estos iones cianuro son tóxicos e interfieren con la respiración celular al inhibir la citocromo c oxidasa, una enzima clave en la cadena de transporte de electrones . Esta inhibición evita la reducción del oxígeno a agua, lo que finalmente conduce a toxicidad celular y muerte .
Comparación Con Compuestos Similares
El tiocianoacetato de isobornilo pertenece a la clase de monoterpenos bicíclicos, que se caracterizan por sus dos anillos fusionados. Compuestos similares incluyen isoborneol, tiocianoacetato de terpinilo y otros ésteres de ácido tiocianoacético . En comparación con estos compuestos, el tiocianoacetato de isobornilo es único en su combinación específica de una estructura bicíclica y un grupo funcional tiocianoacetato, lo que contribuye a sus distintas propiedades químicas y biológicas .
Propiedades
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-thiocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEVGHXRXDBAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859208 | |
| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl (thiocyanato)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Technical grade: Yellow oily liquid; Contains up to 18% other terpenes; [Merck Index] Yellow, reddish-yellow, or amber liquid; [HSDB] | |
| Record name | Isobornyl thiocyanoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5671 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
95 °C @ 0.06 mm Hg | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
82 °C ; 180 °F /TECHNICAL PRODUCT/ | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in alcohol, benzene, chloroform, ether; practically insoluble in water. | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1465 @ 25 °C/4 °C | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000025 [mmHg], 0.06 MM HG @ 95 °C | |
| Record name | Isobornyl thiocyanoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5671 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...THIOCYANATES HAVE RAPID PARALYTIC ACTION TO INSECTS THAT IS CLEARLY ATTRIBUTABLE TO ACTION OF THIOCYANO GROUP. ...COMPD REPRESENT CLASSICAL CONCEPT OF CONDUCTOPHORIC GROUP, WHICH PRODUCES EFFECTIVE CONCN OF MOL @ SITE OF LESION & TOXOPHORIC GROUP (SCN), WHICH PRODUCES BIOCHEMICAL LESION. /THIOCYANATES/ | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CLEAR, AMBER LIQUID, Yellow, oily liquid, REDDISH-YELLOW OILY LIQUID /TECHNICAL PRODUCT/ | |
CAS No. |
20285-28-3, 115-31-1 | |
| Record name | Isobornyl thiocyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020285283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1219921.png)





